Concanamycin G V-ATPase Inhibition Potency (Ki = 0.02 nM) Versus Concanamycin B (IC₅₀ = 5 nM): Quantitative Comparison
Concanamycin G inhibits V-type ATPase with a measured Ki value of 0.02 nM [1]. In comparison, concanamycin B, another member of the concanamycin family, exhibits an IC₅₀ of 5 nM against V-ATPase under comparable experimental conditions . The approximately 250-fold difference in these potency metrics (0.02 nM vs. 5 nM) between two structurally related concanamycins with identical conserved core architectures (18-membered macrolide ring and 6-membered hemiketal ring) demonstrates that side-chain structural variations translate into quantitatively distinct target engagement [2].
| Evidence Dimension | V-ATPase inhibitory potency |
|---|---|
| Target Compound Data | Ki = 0.02 nM |
| Comparator Or Baseline | Concanamycin B (IC₅₀ = 5 nM) |
| Quantified Difference | ~250-fold difference in potency metrics (0.02 nM vs. 5 nM) |
| Conditions | In vitro enzyme inhibition assay; TargetMol and MedChemExpress vendor-reported values |
Why This Matters
This potency differential enables Concanamycin G to achieve effective V-ATPase inhibition at substantially lower working concentrations than concanamycin B, reducing total compound consumption per experiment and minimizing potential off-target effects associated with higher inhibitor concentrations.
- [1] TargetMol. Concanamycin G Product Information (TN9863). View Source
- [2] Li GL, Qi HM, He YL, Shen YK, Shen T. Concanamycin H from the soil actinomycete Streptomyces sp. R1706-8. J Chem Res. 2022. View Source
